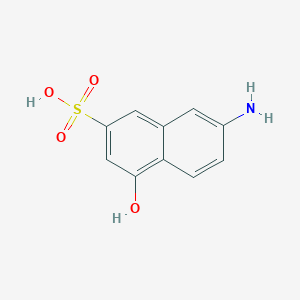

7-Amino-4-hydroxy-2-naphthalenesulfonic acid

Vue d'ensemble

Description

. Il s'agit d'un dérivé du naphtalène, comportant à la fois des groupes fonctionnels amino et hydroxy, ce qui en fait un composé polyvalent dans diverses réactions chimiques et applications.

Applications De Recherche Scientifique

7-Amino-4-hydroxy-2-naphthalenesulfonic acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.

Biology: The compound is utilized in biochemical assays and as a staining agent.

Medicine: It serves as a precursor for various pharmaceutical compounds.

Industry: It is employed in the production of specialty chemicals and as a reagent in analytical chemistry.

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin corrosion or irritation and serious eye damage or eye irritation . It may also cause specific target organ toxicity after a single exposure, with the respiratory system being a potential target .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'acide 7-amino-4-hydroxy-2-naphtalènesulfonique implique généralement la sulfonation du 1-naphtol suivie d'une nitration et d'une réduction subséquente . Les conditions de réaction comprennent souvent :

Sulfonation : Le 1-naphtol est traité avec de l'acide sulfurique pour introduire le groupe acide sulfonique.

Nitration : Le produit sulfoné est ensuite nitré à l'aide d'acide nitrique pour introduire le groupe nitro.

Réduction : Le groupe nitro est réduit en un groupe amino à l'aide d'agents réducteurs tels que le fer et l'acide chlorhydrique.

Méthodes de production industrielle

Dans les milieux industriels, la production d'acide 7-amino-4-hydroxy-2-naphtalènesulfonique suit des étapes similaires mais à plus grande échelle, utilisant souvent des réacteurs à écoulement continu pour assurer une qualité et un rendement constants .

Analyse Des Réactions Chimiques

Types de réactions

L'acide 7-amino-4-hydroxy-2-naphtalènesulfonique subit diverses réactions chimiques, notamment :

Oxydation : Le groupe hydroxy peut être oxydé en un groupe carbonyle.

Réduction : Le groupe amino peut être réduit en une amine primaire.

Substitution : Le groupe acide sulfonique peut participer à des réactions de substitution.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les conditions varient en fonction du substituant introduit, mais impliquent souvent des catalyseurs acides ou basiques.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des naphtoquinones, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels sur le cycle naphtalène .

4. Applications de la recherche scientifique

L'acide 7-amino-4-hydroxy-2-naphtalènesulfonique a une large gamme d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme intermédiaire dans la synthèse de colorants et de pigments.

Biologie : Le composé est utilisé dans les dosages biochimiques et comme agent de coloration.

Médecine : Il sert de précurseur à divers composés pharmaceutiques.

Industrie : Il est utilisé dans la production de produits chimiques de spécialité et comme réactif en chimie analytique.

5. Mécanisme d'action

Le mécanisme d'action de l'acide 7-amino-4-hydroxy-2-naphtalènesulfonique implique sa capacité à interagir avec diverses cibles moléculaires via ses groupes fonctionnels. Le groupe amino peut former des liaisons hydrogène et participer à des réactions de substitution nucléophile, tandis que le groupe hydroxy peut s'engager dans des liaisons hydrogène et des réactions d'oxydoréduction. Ces interactions permettent au composé de moduler les voies biochimiques et d'exercer ses effets dans différentes applications .

Mécanisme D'action

The mechanism of action of 7-amino-4-hydroxy-2-naphthalenesulfonic acid involves its ability to interact with various molecular targets through its functional groups. The amino group can form hydrogen bonds and participate in nucleophilic substitution reactions, while the hydroxy group can engage in hydrogen bonding and oxidation-reduction reactions. These interactions enable the compound to modulate biochemical pathways and exert its effects in different applications .

Comparaison Avec Des Composés Similaires

Composés similaires

- Acide 4-amino-3-hydroxy-1-naphtalènesulfonique

- Acide 5-amino-2-naphtalènesulfonique

- Acide 1-amino-2-hydroxy-4-naphtalènesulfonique

Unicité

L'acide 7-amino-4-hydroxy-2-naphtalènesulfonique est unique en raison de son schéma de substitution spécifique sur le cycle naphtalène, qui confère des propriétés chimiques et une réactivité distinctes. Cela le rend particulièrement précieux dans la synthèse de certains colorants et produits pharmaceutiques où le placement précis du groupe fonctionnel est crucial .

Propriétés

IUPAC Name |

7-amino-4-hydroxynaphthalene-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4S/c11-7-1-2-9-6(3-7)4-8(5-10(9)12)16(13,14)15/h1-5,12H,11H2,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYARBIJYVGJZLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2C=C1N)S(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7026520 | |

| Record name | 7-Amino-4-hydroxynaphthalene-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | 2-Naphthalenesulfonic acid, 7-amino-4-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

87-02-5 | |

| Record name | 7-Amino-4-hydroxy-2-naphthalenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Amino-4-hydroxy-2-naphthalenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | J acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31510 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | J acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8631 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | J acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7556 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenesulfonic acid, 7-amino-4-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 7-Amino-4-hydroxynaphthalene-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-amino-4-hydroxynaphthalene-2-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.563 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-HYDROXY-6-AMINO-3-NAPHTHALENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A1IU1C93L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

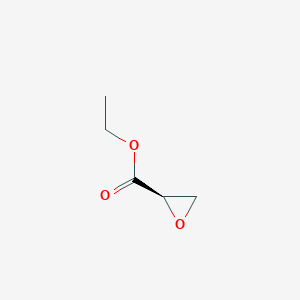

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 7-amino-4-hydroxy-2-naphthalenesulfonic acid interact with its target and what are the downstream effects?

A1: this compound (2BrNSA) has been shown to inhibit retroviral integrase, a key enzyme in the replication cycle of retroviruses like HIV-1 and ASV [, ]. While the exact mechanism is not fully elucidated, research suggests that 2BrNSA binding to integrase interferes with its catalytic activity, potentially by disrupting the formation or function of the reverse transcriptase complex []. This inhibition then leads to a significant reduction in the accumulation of viral DNA and its integration into the host cell's genome, ultimately hindering viral replication [].

Q2: What is the structural characterization of this compound?

A2: While the provided abstracts don't explicitly state the molecular formula and weight, this compound (also known as J acid) can be characterized using techniques like NMR, MS, and IR spectroscopy. One study details the synthesis of a compound containing two naphthalene rings, utilizing J acid as a starting material. The intermediates and final product in this synthesis process were characterized by 1H NMR, 13C NMR, MS, and IR spectroscopy [].

Q3: Has this compound shown any selectivity in its activity against different topoisomerases?

A3: Research suggests that this compound exhibits some selectivity towards Candida albicans DNA topoisomerase I compared to the human enzyme []. This finding implies potential for developing antifungal agents targeting the fungal topoisomerase I with reduced impact on the human counterpart.

Q4: How does the structure of this compound relate to its activity as an inhibitor?

A4: While specific structure-activity relationship (SAR) studies are not detailed in the provided abstracts, the research highlights that structural variations around the naphthalene ring can impact the inhibitory activity of these compounds [, ]. Further investigation into modifications of the this compound scaffold could potentially lead to derivatives with improved potency and selectivity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[deamino-Cys1, D-3-Pyridyl-Ala2, Arg8]-Vasopressin](/img/structure/B145725.png)

![2-[(2-Chloroacetyl)-methylamino]butanoic acid](/img/structure/B145728.png)

![2-Methyl-1,5,6,7-tetrahydroindeno[5,6-d]imidazole](/img/structure/B145735.png)